Application Summary: Zuranolone is being explored for its potential in treating various neurological conditions due to its role as a neuroactive steroid and positive allosteric modulator of GABA A receptors .
Methods: Clinical trials have been conducted where patients are administered Zuranolone orally. Dosage and treatment duration vary based on the specific trial design .
Results: Studies have shown that Zuranolone can rapidly alleviate symptoms of major depressive disorder (MDD) and postpartum depression (PPD), with some trials reporting significant improvements in depression rating scales within 14 days .
Application Summary: In psychiatry, Zuranolone is used to treat mental disorders like postpartum depression, major depression, and bipolar disorder .
Methods: The drug is administered orally, and its efficacy is measured using standardized psychiatric rating scales over a set period .
Results: Clinical trials have indicated that Zuranolone is effective in reducing depressive symptoms, with a favorable safety and tolerability profile .
Application Summary: Zuranolone’s application in neurology includes the treatment of major depressive episodes in disorders such as MDD and bipolar depression .
Methods: Oral administration of Zuranolone and monitoring of its effects on neurological function through various assessment tools are the primary methods used .
Results: The compound has shown promise in modulating GABA A receptors in the central nervous system, which could play a role in treating depressive episodes .
Application Summary: Pharmacologically, Zuranolone is studied for its efficacy and safety in treating depression, with a focus on its rapid antidepressant effects .
Methods: Randomized controlled trials with placebo comparisons are used to evaluate the drug’s pharmacological impact .
Results: Meta-analyses have demonstrated significant improvements in depression severity scores and response rates compared to placebo .
Application Summary: Zuranolone is extensively tested in clinical trials for its effectiveness against depression and postpartum depression .
Methods: These trials involve rigorous testing protocols, including double-blind, placebo-controlled methodologies to assess the drug’s efficacy .
Results: The trials have met endpoints, showing statistically significant improvements in depressive symptoms .
Application Summary: Zuranolone is utilized in mental health treatment for its potential benefits in rapidly improving depressive symptoms .
Methods: The treatment involves short-term oral administration, with the evaluation of its impact on mental health through various scoring systems .
Results: Systematic reviews suggest that Zuranolone is effective and safe for short-term treatment, with rapid onset of antidepressant effects .
Methods: The application involves oral administration of Zuranolone, with patients being monitored for tremor frequency and amplitude using standardized assessment tools .
Results: Preliminary data suggest that Zuranolone may reduce tremor severity, though more extensive clinical trials are needed to confirm these findings .
Methods: Clinical studies assess the anxiolytic efficacy of Zuranolone through patient-reported outcomes and anxiety rating scales .
Results: Statistically significant improvements in anxiety symptoms have been observed, indicating Zuranolone’s potential as an anxiolytic agent .
Methods: Research involves examining the neuroprotective effects of Zuranolone in cell cultures and animal models of neurodegeneration .
Results: Early results indicate that Zuranolone may offer protective benefits to neurons, suggesting possible therapeutic applications .
Methods: The compound’s efficacy is evaluated through in vivo studies, including its impact on electroencephalogram (EEG) beta-frequency power in animal models .
Results: Zuranolone has demonstrated potent activity in modulating GABA A receptors, indicating its therapeutic potential .
Methods: In vivo studies in rat models of status epilepticus assess the efficacy of Zuranolone in abolishing seizure activity .
Results: Zuranolone has shown effectiveness in stopping both behavioral and electrographic seizure activity, even when administered after seizure induction .
Methods: Its rapid action is evaluated through changes in depression rating scales, such as HAM-D, MADRS, and HAM-A, shortly after administration .
Results: Clinical trials have reported significant improvements in depression and anxiety scores within 14 days, showcasing its quick therapeutic effects .
Zuranolone, sold under the brand name Zurzuvae, is a synthetic positive allosteric modulator of the gamma-aminobutyric acid A receptor. Its chemical formula is C₃₅H₃₅N₃O₂, and it has a molar mass of approximately 409.574 g/mol . This compound was developed to enhance GABA signaling in the brain, offering a rapid onset of action and improved pharmacokinetic properties compared to traditional antidepressants .
Zuranolone acts as a positive allosteric modulator of the GABAA receptor, a key inhibitory receptor in the brain. When Zuranolone binds to the GABAA receptor, it enhances the action of the neurotransmitter GABA, leading to increased inhibition in the nervous system and promoting a calming effect []. This mechanism is thought to counteract the mood disturbances associated with PPD.
Zuranolone exhibits significant biological activity as a neuroactive steroid. It enhances GABAergic transmission, which is crucial for mood regulation and cognitive functions. The compound has been shown to have rapid antidepressant effects, with improvements observable within three days of administration . Clinical trials have demonstrated its efficacy in treating postpartum depression and major depressive disorder .
Zuranolone's interactions with other medications are critical for understanding its safety profile. It is primarily metabolized by cytochrome P450 3A4 enzymes . Co-administration with other central nervous system depressants can exacerbate side effects such as drowsiness and dizziness. Therefore, caution is advised when prescribing zuranolone alongside other medications that affect GABAergic transmission or CNS activity.
Zuranolone shares similarities with several other compounds that modulate GABA A receptors. Here are some notable comparisons:
| Compound | Mechanism of Action | Route of Administration | Approval Status |
|---|---|---|---|
| Brexanolone | Positive allosteric modulator of GABA A | Intravenous | Approved (2019) |
| Diazepam | Positive allosteric modulator of GABA A | Oral/Intravenous | Approved (1963) |
| Allopregnanolone | Positive allosteric modulator of GABA A | Intravenous | Approved (2019) |
| Flumazenil | Competitive antagonist at GABA A | Intravenous | Approved (1990) |
Zuranolone's uniqueness lies in its oral bioavailability and rapid onset of action compared to other treatments like brexanolone, which requires intravenous administration. Additionally, it has a longer half-life (approximately 16-23 hours), allowing for once-daily dosing without the need for titration or extended treatment periods .
Zuranolone demonstrates highly variable solubility patterns across different solvent systems, which significantly impacts its pharmaceutical formulation and bioavailability characteristics. The compound is classified as a white to off-white, non-hygroscopic crystalline solid with molecular formula C25H35N3O2 and molecular weight of 409.57 g/mol [2] [3].
Zuranolone exhibits practically insoluble characteristics in aqueous media, with water solubility reported as less than 0.1 mg/mL [2] [3]. This extremely low aqueous solubility presents significant challenges for pharmaceutical formulation and necessitates specialized delivery systems for therapeutic applications [4]. The poor water solubility is attributed to the compound's highly lipophilic steroid backbone combined with the pyrazole-carbonitrile moiety, which creates extensive hydrophobic interactions [5] [4].
The solubility profile of zuranolone in organic solvents reveals distinct patterns based on solvent polarity and hydrogen bonding capacity. The compound demonstrates sparingly soluble characteristics in ethanol (5 mg/mL), methanol, and ethyl acetate [2] [6] [3]. In contrast, zuranolone shows enhanced solubility in tetrahydrofuran and acetone, where it is classified as soluble [2] [3]. The compound exhibits slightly soluble behavior in isopropanol and methyl tert-butyl ether, while being practically insoluble in n-heptane [2] [3].
Zuranolone demonstrates excellent solubility in dimethyl sulfoxide (DMSO), with reported values ranging from 81-82 mg/mL [6] [7] [8]. This high DMSO solubility is utilized in research applications and provides insights into the compound's interaction with polar aprotic solvents. The exceptional DMSO solubility suggests that zuranolone can form favorable dipole-dipole interactions with the sulfoxide group while maintaining hydrophobic interactions with the methyl groups [6] [7].
Research has demonstrated that zuranolone solubility can be enhanced through various pharmaceutical approaches. Nanocrystal formulations have shown promise in improving dissolution characteristics while maintaining the crystalline form of the compound [4]. The development of phospholipid-coated nanocrystals has achieved stable suspensions with concentrations up to 100 mg/mL in phosphate buffered saline over 24 months [4]. Additionally, cyclodextrin complexation has been employed to enhance aqueous solubility for preclinical studies [9].
The thermal stability and phase transition characteristics of zuranolone are crucial parameters for pharmaceutical processing, storage, and formulation development. Understanding these properties enables optimization of manufacturing processes and ensures product quality throughout the shelf life.
Zuranolone exists in crystalline form under standard pharmaceutical conditions, exhibiting non-hygroscopic properties that contribute to its stability [2] [3]. The compound maintains its crystalline structure across a wide temperature range, which is essential for pharmaceutical applications. The non-hygroscopic nature indicates that zuranolone does not readily absorb moisture from the environment, reducing the risk of hydrolytic degradation or crystalline form changes due to humidity fluctuations [2] [3].
While specific thermal decomposition data for zuranolone is limited in the literature, the compound demonstrates stability under normal pharmaceutical processing conditions. The predicted boiling point of 574.3±30.0°C suggests thermal stability well above typical pharmaceutical processing temperatures [10] [11]. This thermal stability is consistent with the steroid backbone structure, which generally exhibits good thermal resistance due to the rigid cyclic system [10] [11].
The phase transition behavior of zuranolone is influenced by its molecular structure and intermolecular interactions. The compound has been shown to undergo controlled phase transitions during crystallization processes, which can be manipulated to optimize pharmaceutical properties [12]. Patent literature indicates that different crystalline polymorphs of zuranolone can be obtained through controlled crystallization conditions, including specific solvent systems such as acetone/water mixtures and controlled annealing processes [12] [13].
Zuranolone demonstrates adequate stability during pharmaceutical processing operations. The compound can be subjected to standard pharmaceutical unit operations including granulation, compression, and encapsulation without significant degradation [2] [3]. The thermal stability profile supports the use of conventional pharmaceutical processing equipment and methodologies for formulation development [2] [3].
The partition coefficient and ionization characteristics of zuranolone are fundamental parameters that influence its pharmacokinetic properties, membrane permeability, and overall therapeutic efficacy. These properties are directly related to the compound's ability to cross biological membranes and reach target sites of action.
Zuranolone exhibits a high octanol-water partition coefficient, with an experimental XLogP value of 5.61 [14]. This high LogP value indicates significant lipophilicity, which is consistent with the compound's neuroactive steroid structure and its ability to cross the blood-brain barrier effectively [14]. The lipophilic nature of zuranolone is attributed to its steroid backbone and the attached pyrazole-carbonitrile moiety, which contribute to favorable interactions with lipid membranes [1] [14].
Various computational methods have been employed to predict the LogP of zuranolone, with values generally ranging from 5.38 to 5.73 across different algorithms [15] [16] [17]. The ALOGPS method, known for its accuracy in pharmaceutical applications, predicts values consistent with experimental observations [15] [18]. Molinspiration calculations, widely used in drug discovery applications, provide LogP predictions that correlate well with observed membrane permeability characteristics [17].
The predicted pKa value for zuranolone is 15.17±0.60, indicating that the compound behaves as a very weak acid under physiological conditions [10]. This high pKa value suggests that zuranolone exists predominantly in its neutral form across the physiological pH range (pH 1-8), which is favorable for membrane permeability and bioavailability [10] [19]. The weak acidic character is likely associated with the hydroxyl group present in the steroid structure [1] [10].
At physiological pH (7.4), zuranolone's distribution coefficient (LogD7.4) is expected to be similar to its LogP value due to the high pKa, meaning minimal ionization occurs under physiological conditions [10] [18]. This characteristic is advantageous for drug absorption and distribution, as the compound maintains its lipophilic properties throughout the gastrointestinal tract and systemic circulation [10] [18].
The high LogP value of zuranolone (5.61) indicates excellent membrane permeability characteristics, which correlates with its observed high oral bioavailability and rapid brain penetration [14] [9]. The brain-to-plasma ratio of 1.4-1.6 observed in preclinical studies confirms the compound's ability to efficiently cross the blood-brain barrier [9]. This favorable partition coefficient profile supports zuranolone's therapeutic efficacy as a centrally acting neuroactive steroid [14] [9].
Irritant